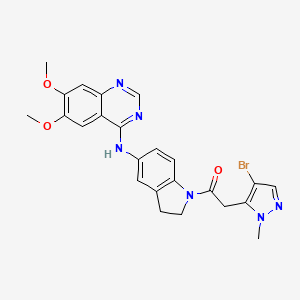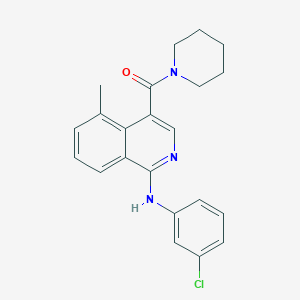
Isoquinoline derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline derivative 1 is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids. These compounds are characterized by a benzene ring fused to a pyridine ring, forming a structure that is similar to quinoline but with the nitrogen atom located differently.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline derivatives can be synthesized through various methods. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions . Another method is the Bischler-Napieralski reaction, which uses β-phenylethylamine and carbonyl compounds in the presence of a dehydrating agent . The Pictet-Spengler reaction is also widely used, where β-arylethylamine reacts with aldehydes or ketones in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes to enhance efficiency and yield. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly employed . These methods allow for the production of isoquinoline derivatives on a larger scale, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are often employed.
Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinoline, and various substituted isoquinolines .
Scientific Research Applications
Isoquinoline derivatives have a wide range of applications in scientific research:
Mechanism of Action
Isoquinoline derivatives are compared with other similar compounds such as quinoline and its derivatives:
Quinoline: Similar structure but with the nitrogen atom located differently.
Tetrahydroisoquinoline: A reduced form of isoquinoline with significant biological activities.
Comparison with Similar Compounds
- Quinoline
- Tetrahydroisoquinoline
- 1-Benzylisoquinoline
- 1-Phenylisoquinoline
Isoquinoline derivative 1 stands out due to its unique structural features and wide range of applications in various fields.
Properties
Molecular Formula |
C22H22ClN3O |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
[1-(3-chloroanilino)-5-methylisoquinolin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H22ClN3O/c1-15-7-5-10-18-20(15)19(22(27)26-11-3-2-4-12-26)14-24-21(18)25-17-9-6-8-16(23)13-17/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25) |
InChI Key |
RSQQKPIPFGRLQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC=C2C(=O)N3CCCCC3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-b]pyridazine derivative 1](/img/structure/B10833537.png)
![(S)-N-({6-[(3-methyl-1-{4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}butyl)amino]pyridin-3-yl}carbonyl)-beta-alanine](/img/structure/B10833544.png)
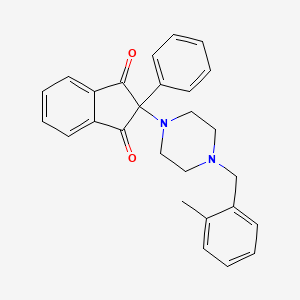

![N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide](/img/structure/B10833561.png)
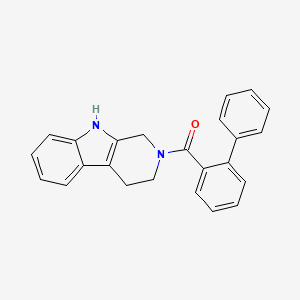
![(7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol](/img/structure/B10833569.png)
![5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)
![Imidazo[1,2-b]pyridazine derivative 4](/img/structure/B10833593.png)

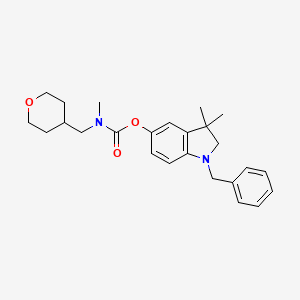

![4-[(4-Chlorophenyl)methyl]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2,3-dihydro-1,4-benzoxazine](/img/structure/B10833623.png)
